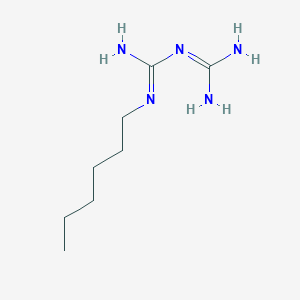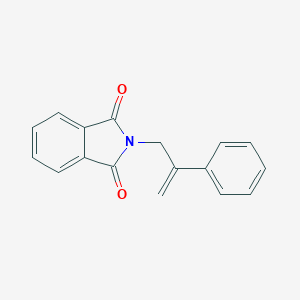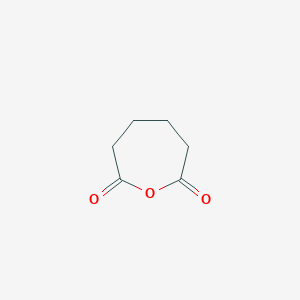
Methanol, (methyl-ONN-azoxy)-, acetate (ester)
Vue d'ensemble
Description
Applications De Recherche Scientifique
Methanol, (methyl-ONN-azoxy)-, acetate (ester) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Due to its neurotoxic properties, it is used in studies related to neurotoxicity and carcinogenicity.
Industry: It is used in the production of certain industrial chemicals and materials.
Safety and Hazards
Exposure to “Methanol, (methyl-ONN-azoxy)-, acetate (ester)” may cause a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, vomiting, spasms, pulmonary edema, chemical pneumonitis, inflammation to the larynx and bronchi, and even death . It may be extremely destructive to the mucous membranes, upper respiratory tract, eyes, and skin . When heated to decomposition, this compound emits toxic fumes of carbon dioxide, carbon monoxide, and NOx .
Méthodes De Préparation
Methanol, (methyl-ONN-azoxy)-, acetate (ester) is typically synthesized through the reaction of methanol with nitrous acid . The specific synthetic route involves the reaction of sodium nitrite with sulfuric acid to generate nitrous acid, which then reacts with methanol to produce the desired compound . This method is commonly used in both laboratory and industrial settings due to its efficiency and relatively straightforward reaction conditions.
Analyse Des Réactions Chimiques
Methanol, (methyl-ONN-azoxy)-, acetate (ester) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although the specific conditions and reagents for these reactions are less commonly documented.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.
Mécanisme D'action
The mechanism of action of methanol, (methyl-ONN-azoxy)-, acetate (ester) involves its ability to inhibit hepatic DNA, RNA, and protein synthesis . This inhibition occurs through the compound’s interaction with specific molecular targets and pathways within the liver cells. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound’s neurotoxic and carcinogenic effects are closely linked to its ability to disrupt these critical biological processes.
Comparaison Avec Des Composés Similaires
Methanol, (methyl-ONN-azoxy)-, acetate (ester) can be compared with other similar compounds, such as:
Methylazoxymethanol: This compound shares similar neurotoxic and carcinogenic properties but differs in its specific chemical structure and reactivity.
Methylazoxy methyl acetate: Another related compound with similar applications and properties, but with slight variations in its molecular formula and synthesis methods.
The uniqueness of methanol, (methyl-ONN-azoxy)-, acetate (ester) lies in its specific combination of properties, including its potent inhibitory effects on DNA, RNA, and protein synthesis, as well as its distinct chemical structure.
Propriétés
Numéro CAS |
592-62-1 |
|---|---|
Formule moléculaire |
C4H8N2O3 |
Poids moléculaire |
132.12 g/mol |
Nom IUPAC |
(Z)-acetyloxymethylimino-methyl-oxidoazanium |
InChI |
InChI=1S/C4H8N2O3/c1-4(7)9-3-5-6(2)8/h3H2,1-2H3/b6-5- |
Clé InChI |
BELPJCDYWUCHKF-WAYWQWQTSA-N |
SMILES isomérique |
CC(=O)OC/N=[N+](/C)\[O-] |
SMILES |
CC(=O)OCN=[N+](C)[O-] |
SMILES canonique |
CC(=O)OCN=[N+](C)[O-] |
Point d'ébullition |
376 °F at 760 mmHg (NTP, 1992) 191 °C |
Color/Form |
COLORLESS LIQUID |
Densité |
1.172 (NTP, 1992) - Denser than water; will sink 1.172 |
Point d'éclair |
210 °F (NTP, 1992) |
| 592-62-1 | |
Description physique |
Methylazoxymethanol acetate is a clear colorless liquid. (NTP, 1992) Colorless liquid; [HSDB] |
Pictogrammes |
Health Hazard |
Durée de conservation |
EASILY HYDROLYZED, ESP UNDER ALKALINE CONDITIONS, TO YIELD NITROGEN, FORMALDEHYDE & METHANOL, AMONG OTHER PRODUCTS |
Solubilité |
greater than or equal to 100 mg/mL at 74.3 °F (NTP, 1992) Soluble in wate |
Synonymes |
(methyl-onn-azoxy)-methanoacetate(ester); (methyl-onn-azoxy)methanol,acetate(ester); (methyl-onn-azoxy)methanol,acetateester; aceticacid,(methyl-onn-azoxy)methylester; cycasinacetate; mamac; mamacetate; methylazoxymethanolacetate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)



